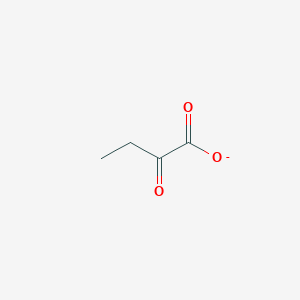

2-Oxobutanoate

Cat. No. B1229078

M. Wt: 101.08 g/mol

InChI Key: TYEYBOSBBBHJIV-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05206135

Procedure details

To a 1 ml solution containing 0.1 M tricine-NaOH, pH 8, 10 mM MgCl2, 0.1 mM thiamine pyrophosphate, and 0.1 mM flavin adenine dinucleotide were added various concentrations of pyruvate (10 μM to 10 mM), α-keto-butyrate (10 μM to 80 mM), or acetolactate (0.15 to 5.5 mM). After allowing the solution to equilibrate with air (21 % O2), the level of dissolved oxygen was monitored by use of a commercially available oxygen-sensitive electrode (Hansatech) and polarographic electronics as described by Sweet et al. (Analytical Biochemistry 107:337 (1980)). In the absence of further additions, negligible oxygen was consumed over a 30 minute period. To initiate the consumption of oxygen, 20 μl of a 2 mg/ml stock solution of acetolactate synthase was added if pyruvate or α-acetolactate were used as substrate, or 5 μl of a 49 mg/ml stock solution of acetolactate synthase was added if α-ketobutyrate was used as substrate. The limiting rate of oxygen consumption at saturating concentrations of pyruvate, α-ketobutyrate, or α-acetolactate are illustrated in Table 1. The concentrations of α-acetolactate or α-ketobutyrate that gave half of the maximum rate (the Michaelis constant) were 1.4 mM and 32 μM, respectively. The rate of oxygen consumption was constant over the range of concentrations of pyruvate examined, indicating that the Michaelis constant for this substrate was substantially lower than 10 μM.

[Compound]

Name

solution

Quantity

1 mL

Type

reactant

Reaction Step One

Name

tricine NaOH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

flavin adenine dinucleotide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

N([C:6]([CH2:11][OH:12])([CH2:9]O)CO)[CH2:2][C:3]([OH:5])=[O:4].[OH-:13].[Na+].[Mg+2].[Cl-].[Cl-].CC1[N+](CC2C(N)=NC(C)=NC=2)=CS[C:20]=1[CH2:33][CH2:34][O:35]P(OP(O)(O)=O)(O)=O.[Cl-]>>[CH3:20][CH:33]([O:5][C:3]([CH3:2])=[O:4])[C:34]([OH:35])=[O:13].[O:12]=[C:11]([CH2:6][CH3:9])[C:34]([O-:35])=[O:13] |f:0.1.2,3.4.5,6.7|

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

tricine NaOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(CC(=O)O)C(CO)(CO)CO.[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]

|

[Compound]

|

Name

|

flavin adenine dinucleotide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added various

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrations of pyruvate (10 μM to 10 mM), α-keto-butyrate (10 μM to 80 mM), or acetolactate (0.15 to 5.5 mM)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In the absence of further additions, negligible oxygen was consumed over a 30 minute period

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the consumption of oxygen, 20 μl of a 2 mg/ml stock solution of acetolactate synthase

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added if pyruvate or α-acetolactate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added if α-ketobutyrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The limiting rate of oxygen consumption

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

at saturating concentrations of pyruvate, α-ketobutyrate, or α-acetolactate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)O)OC(=O)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(C(=O)[O-])CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |